3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride
Description
Properties
IUPAC Name |
3-fluoro-3-(3-phenylpropyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-12(9-14-10-12)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTXQTAQVIAGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCCC2=CC=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 3-Fluoro-3-(3-phenylpropyl)azetidine HCl
Title: Comprehensive Physicochemical Profiling of 3-Fluoro-3-(3-phenylpropyl)azetidine HCl Subtitle: A Technical Monograph on Structural Properties, Stability, and Analytical Protocols for Medicinal Chemistry Applications.
Executive Summary & Structural Significance
3-Fluoro-3-(3-phenylpropyl)azetidine Hydrochloride represents a specialized "building block" scaffold in modern drug discovery.[1] It combines the metabolic robustness of organofluorine chemistry with the conformational restriction of the azetidine ring.
In medicinal chemistry, this moiety is strategically employed to:
-
Modulate Basicity (pKa): The electron-withdrawing fluorine at the C3 position lowers the pKa of the azetidine nitrogen (via inductive effect) compared to non-fluorinated analogs.[1] This is critical for optimizing oral bioavailability and CNS penetration.
-
Block Metabolism: The C3 position of azetidines is a common site for oxidative metabolism (P450).[1] Substitution with fluorine blocks this "soft spot."
-
Bioisosterism: The 3,3-disubstituted azetidine ring acts as a rigid bioisostere for piperidine or pyrrolidine rings, often improving selectivity by restricting the vector of the attached phenylpropyl chain.
Fundamental Physicochemical Properties
The following data represents the calculated and predicted physicochemical parameters essential for formulation and synthesis planning.
Identity & Composition
| Parameter | Value |
| IUPAC Name | 3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride |
| Chemical Formula (Salt) | C₁₂H₁₇ClFN (C₁₂H₁₆FN[1] · HCl) |
| Chemical Formula (Free Base) | C₁₂H₁₆FN |
| Molecular Weight (Salt) | 229.72 g/mol |
| Molecular Weight (Base) | 193.26 g/mol |
| Exact Mass (Base) | 193.1267 |
| Appearance | White to off-white crystalline solid |
| Stoichiometry | 1:1 (Amine : HCl) |
Physical Parameters (Predicted/Derived)
| Property | Value / Range | Context & Causality |
| Melting Point | 125°C – 135°C | Typical for secondary amine HCl salts of this MW. Sharp endotherm indicates high purity. |
| Solubility (Water) | > 20 mg/mL | High aqueous solubility due to the ionized ammonium chloride headgroup.[1] |
| Solubility (DMSO) | > 50 mg/mL | Excellent solubility for stock solution preparation.[1] |
| pKa (Conjugate Acid) | 8.2 – 8.8 | Crucial:[1] Lower than unsubstituted azetidine (~11.[1]0) due to the |
| LogP (Free Base) | ~2.8 | The phenylpropyl chain adds significant lipophilicity, balancing the polar azetidine core.[1] |
| Hygroscopicity | Moderate | As an HCl salt, it may absorb atmospheric moisture; storage in a desiccator is required.[1] |
Structural Analysis & Structure-Property Relationships (SPR)
The following diagram illustrates the "Gem-Fluoro Effect" and the steric influence of the phenylpropyl chain on the azetidine core.
Caption: Mechanistic impact of C3-fluorination and phenylpropyl substitution on the physicochemical profile.
Analytical Protocols & Characterization
To ensure scientific integrity, the following self-validating protocols are recommended for verifying the identity and purity of this compound.
1H-NMR Spectroscopy (400 MHz, DMSO-d6)
Rationale: DMSO-d6 is preferred over CDCl3 to ensure the HCl salt remains fully dissolved and to prevent peak broadening of the ammonium proton.
-
Expected Signals:
-
9.0-9.5 ppm (br s, 2H):
(Ammonium protons).[1] - 7.1-7.3 ppm (m, 5H): Aromatic protons (Phenyl group).[1]
-
4.0-4.4 ppm (m, 4H): Azetidine ring protons (
and ).[1] Note: These will appear as complex multiplets due to H-F coupling ( ).[1] -
2.6 ppm (t, 2H): Benzylic protons (
).[1] - 1.6-1.9 ppm (m, 4H): Propyl chain linkers.[1]
-
9.0-9.5 ppm (br s, 2H):
HPLC Purity Profiling (Reverse Phase)
Rationale: A gradient method is required to elute the lipophilic phenylpropyl tail while retaining the polar azetidine core.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl absorption).[1]
-
Acceptance Criteria: Purity > 97.0% (Area %).
Stability & Handling Workflow
Azetidines are strained rings (
Caption: Handling workflow to prevent hydrolytic ring opening or polymerization.
Safety & Toxicology Considerations
-
Acute Toxicity: Like many fluorinated amines, treat as potentially harmful if swallowed (H302) or inhaled.[1]
-
Skin Irritation: The HCl salt is acidic; expect skin and eye irritation (H315, H319).[1]
-
Specific Hazard: Azetidines can theoretically act as alkylating agents, although the steric bulk at C3 mitigates this risk compared to unsubstituted azetidine.[1] Always handle in a fume hood.
References
-
Sirenko, V., et al. (2010).[1] "Synthesis and properties of 3-fluoroazetidines." Journal of Organic Chemistry. (General methodology for 3-fluoroazetidine synthesis).
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Mechanistic explanation of the fluorine effect on pKa).
-
Wuitschik, G., et al. (2010).[1] "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Comparative analysis of 4-membered rings including azetidines).
-
PubChem Database. "Azetidine, 3-fluoro-3-phenyl-, hydrochloride." National Center for Biotechnology Information. (Source for analog physicochemical data).[1]
-
ChemSpace/Enamine Catalog. "3-Fluoro-3-substituted azetidine building blocks." (Commercial availability and specification sheets).[1]
Sources
The Strategic Incorporation of Fluorinated Azetidines in Modern Drug Discovery: A Technical Guide
Abstract
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as increased sp3 character, improved solubility, and metabolic stability.[1][2] The strategic introduction of fluorine into this already valuable motif further amplifies its therapeutic potential, offering a powerful tool to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic profile. This in-depth technical guide explores the multifaceted role of fluorinated azetidine derivatives in contemporary drug discovery. We will delve into the profound impact of fluorination on the azetidine scaffold's electronic properties, conformational preferences, and metabolic fate. Furthermore, this guide will provide an overview of synthetic strategies for accessing these valuable building blocks and showcase compelling case studies that underscore their successful application in the development of novel therapeutics.
Introduction: The Rise of a Powerful Partnership in Medicinal Chemistry
The relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles has driven medicinal chemists to explore underexplored chemical space. Azetidines have garnered significant attention as bioisosteres for more common five- and six-membered rings, offering a unique combination of structural rigidity and three-dimensional character.[2] Their incorporation into drug candidates has been shown to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic properties.[1]
The introduction of fluorine, the most electronegative element, into organic molecules is a well-established strategy in drug design to modulate a range of properties, including metabolic stability, acidity/basicity (pKa), and binding affinity.[3][4] When combined, the fluorinated azetidine motif presents a synergistic pairing, where the inherent advantages of the azetidine ring are augmented by the unique physicochemical contributions of fluorine. This guide will illuminate the scientific rationale and practical considerations for leveraging this powerful combination in drug discovery programs.
The Multifaceted Impact of Fluorination on Azetidine Derivatives
The introduction of one or more fluorine atoms onto the azetidine ring can induce significant and often predictable changes in a molecule's properties. Understanding these effects is paramount for the rational design of fluorinated azetidine-containing drug candidates.
Modulation of Physicochemical Properties
The strong electron-withdrawing nature of fluorine profoundly influences the physicochemical properties of the azetidine scaffold.
-
Basicity (pKa): Fluorination of the azetidine ring, particularly at positions adjacent to the nitrogen atom, leads to a significant decrease in the basicity of the amine. This reduction in pKa can be advantageous for improving cell permeability and reducing off-target effects associated with highly basic amines.[5] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.[5]
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is more nuanced. While the replacement of a hydrogen atom with a fluorine atom can lead to a slight increase in LogP, the introduction of a gem-difluoro (CF2) group can act as a bioisostere for a carbonyl or ether oxygen, potentially leading to a decrease in lipophilicity depending on the molecular context.[5][6] Careful consideration of the position and number of fluorine atoms is crucial for achieving the desired lipophilicity profile for optimal absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: One of the most significant benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes.[4][7] By replacing metabolically labile C-H bonds with C-F bonds, medicinal chemists can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[4]
The following table summarizes the general effects of fluorination on the key physicochemical properties of azetidine derivatives:
| Property | Effect of Monofluorination | Effect of Gem-Difluorination | Rationale |
| pKa (Basicity) | Decrease | Significant Decrease | Strong inductive electron-withdrawing effect of fluorine.[5] |
| LogP (Lipophilicity) | Slight Increase | Variable (can increase or decrease) | Context-dependent; can act as a bioisostere for polar groups.[5] |
| Metabolic Stability | Increase | Significant Increase | High C-F bond strength resists enzymatic cleavage.[4][7] |
Conformational Control and Binding Affinity
Beyond modulating physicochemical properties, fluorine can exert significant control over the conformational preferences of the azetidine ring.
-
Conformational Rigidity: The introduction of fluorine can restrict the conformational flexibility of the azetidine ring, locking it into a specific "pucker" or conformation.[4] This pre-organization can be highly beneficial for enhancing binding affinity to a biological target by reducing the entropic penalty of binding.[4]
-
Gauche Effect: The stereoelectronic interaction known as the gauche effect, where a C-F bond prefers a gauche orientation relative to an adjacent C-O or C-N bond, can further influence the three-dimensional structure of fluorinated azetidines.[4] This can be strategically employed to orient substituents for optimal interactions with a protein binding pocket.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein residues, contributing to increased binding affinity.[4][8]
The interplay of these conformational and electronic effects allows for the fine-tuning of a ligand's shape and electronic properties to maximize its interaction with the target protein.
Synthetic Strategies for Accessing Fluorinated Azetidines
The growing interest in fluorinated azetidines has spurred the development of various synthetic methodologies to access these valuable building blocks.
Ring-Opening of Aziridines and Other Precursors
One common approach involves the ring-opening of activated aziridines with a fluoride source. For instance, the reaction of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium salts with tetrabutylammonium fluoride (Bu4NF) can yield tertiary alkyl fluorides through a site-selective ring-opening reaction.[9]
Deoxyfluorination of Hydroxyazetidines
The conversion of a hydroxyl group to a fluorine atom using deoxyfluorination reagents is a widely used strategy. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues can efficiently fluorinate hydroxyazetidine precursors.[10]
Strain-Release Reactions of Azabicyclo[1.1.0]butanes
More recently, strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes have emerged as a powerful method for the synthesis of 2-(trifluoromethyl)azetidines.[11]
Experimental Protocol: Synthesis of a 3-Fluoroazetidine Derivative via Deoxyfluorination
This protocol provides a general procedure for the synthesis of a 3-fluoroazetidine derivative from a commercially available 3-hydroxyazetidine precursor.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-fluoroazetidine derivative.
Self-Validation:
-
TLC Analysis: Compare the Rf value of the product to the starting material to confirm conversion.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirm the structure of the product and the successful incorporation of fluorine. The presence of a characteristic fluorine signal in the ¹⁹F NMR spectrum and coupling of fluorine to adjacent protons and carbons in the ¹H and ¹³C NMR spectra will validate the outcome.
-
Mass Spectrometry: Determine the molecular weight of the product to further confirm its identity.
Case Studies: Fluorinated Azetidines in Action
The therapeutic potential of fluorinated azetidines is best illustrated through their successful application in drug discovery programs across various therapeutic areas.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes
In the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes, cyclohexylglycine amides of various fluorinated azetidines displayed unexpectedly strong activity.[12] The introduction of fluorine into the azetidine ring likely influenced the conformation and electronic properties of the molecule, leading to enhanced binding to the enzyme's active site.[12]
Antiviral Agents
Fluorinated azetidine derivatives have also shown promise as antiviral agents. For example, certain 4-fluorinated azetidine-based pyrazole molecular hybrids have demonstrated inhibitory activity against the Hepatitis C virus (HCV) genotype-1b.[13][14] The fluorine atom in these compounds is believed to contribute to improved metabolic stability and potentially enhanced interactions with the viral target.
Central Nervous System (CNS) Agents
The ability of fluorine to modulate pKa and lipophilicity makes fluorinated azetidines attractive scaffolds for CNS-penetrant drugs.[8] By reducing the basicity of the azetidine nitrogen, cell membrane permeability can be improved, facilitating entry into the brain.[8]
Future Perspectives and Conclusion
The strategic incorporation of fluorinated azetidine derivatives represents a powerful and increasingly utilized approach in modern drug discovery. The ability to fine-tune a wide range of physicochemical and pharmacological properties through the judicious placement of fluorine on the azetidine scaffold provides medicinal chemists with a versatile tool to overcome common drug development challenges. As synthetic methodologies for accessing these valuable building blocks continue to advance, we can anticipate a growing number of drug candidates and approved medicines featuring this privileged motif. The continued exploration of the unique chemical space offered by fluorinated azetidines holds immense promise for the discovery of next-generation therapeutics with superior efficacy and safety profiles.
Visualizations
Caption: Impact of fluorination on azetidine properties.
Caption: Deoxyfluorination of a hydroxyazetidine.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate.
- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2018). ACS Publications.
- The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
- The Many Roles for Fluorine in Medicinal Chemistry. (2008). ACS Publications.
- Applications of Fluorine in Medicinal Chemistry. (2011). ACS Publications.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. (n.d.). ResearchGate.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (n.d.). ResearchGate.
- Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. (2021). RSC Publishing.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). SpringerLink.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). ResearchGate.
- Structure and conformational dynamics of fluorine-containing drugs. (n.d.). World Pharma Today.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). UCD Research Repository.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ACS Publications.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2023). National Institutes of Health.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ACS Publications.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Europe PMC.
- Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate.
- The synthetic method of 3 fluoro azetidine derivatives. (2015). Google Patents.
- The Dark Side of Fluorine. (2019). ACS Publications.
- Examples of drug candidates containing fluoroalkyl-substituted azetidine (7) and piperidine (8) motifs. (n.d.). ResearchGate.
- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2024). MDPI.
- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
- Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. (2019). National Institutes of Health.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ChemRxiv.
- Fluorinated azides: access to a new chemical space. (n.d.). Key Organics.
- Examples of azetidine-based bioisosters. (n.d.). ResearchGate.
- Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... (n.d.). ResearchGate.
- Azetidines in Drug Discovery. (n.d.). PharmaBlock.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). ACS Publications.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). PubMed.
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (2005). PubMed.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Royal Society of Chemistry.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08706A [pubs.rsc.org]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Metabolic Stability of 3-Fluoro Azetidine Scaffolds: A Technical Guide
Executive Summary
In modern medicinal chemistry, the 3-fluoroazetidine scaffold has emerged as a high-value bioisostere for traditional cyclic amines like pyrrolidine, piperidine, and morpholine. Its utility is driven by a unique ability to modulate physicochemical properties—specifically basicity (
This guide provides a deep technical analysis of the metabolic stability of 3-fluoroazetidine. Unlike standard heterocycles, this scaffold presents a duality: it offers resistance to oxidative metabolism via the "fluorine effect" but introduces specific vulnerabilities regarding ring strain and glutathione (GSH) conjugation.[1] This document outlines the mechanistic basis of these behaviors and provides a validated experimental framework for their assessment.[2]
The Physicochemical Basis of Stability[3]
The metabolic fate of 3-fluoroazetidine is dictated by stereoelectronic effects introduced by the fluorine atom. Understanding these is a prerequisite for interpreting metabolic data.
The "Fluorine Effect" on
Unsubstituted azetidine is a highly basic secondary amine (
-
High affinity for CYP2D6: The enzyme active site contains an aspartic acid residue that anchors basic amines, facilitating oxidation.
-
Lysosomal Trapping: Cationic species are sequestered in acidic lysosomes, increasing volume of distribution (
) but potentially reducing metabolic clearance.
The Solution: Introduction of a fluorine at the 3-position creates a strong electron-withdrawing inductive effect (
-
Azetidine
: ~11.3 -
3-Fluoroazetidine
: ~8.5 – 9.0 (depending on N-substituents) -
3,3-Difluoroazetidine
: ~7.0 – 7.5
Impact: The lowered
Conformational Puckering
The azetidine ring is not planar; it "puckers" to relieve torsional strain. The 3-fluoro substituent influences this pucker through dipole-dipole interactions. This conformational bias can sterically hinder the approach of heme-iron centers in CYP450 enzymes to the
Metabolic Pathways & Liabilities[4]
Researchers must screen for two distinct metabolic pathways when working with this scaffold: Oxidative Deamination (CYP-mediated) and Ring Scission (GST-mediated).
Oxidative Metabolism (CYP450)
The primary clearance mechanism for N-substituted azetidines is
-
Mechanism: CYP450 abstracts a hydrogen from the
-carbon (C2 or C4). -
3-Fluoro Mitigation: The fluorine atom deactivates the ring C-H bonds toward abstraction. Furthermore, by lowering the basicity (as detailed above), the overall binding energy to the heme center is often reduced.
Glutathione-Mediated Ring Opening (The "Hidden" Liability)
A critical, often overlooked pathway for strained rings like azetidine is nucleophilic ring opening by glutathione (GSH), catalyzed by Glutathione S-Transferases (GSTs).
-
Mechanism: The high ring strain (~25 kcal/mol) makes the
-carbon susceptible to nucleophilic attack by the thiolate of GSH. -
Result: Formation of a linear alkyl-GSH adduct. This can occur without prior bioactivation by CYP450 [2].[3]
-
Detection: Standard microsomal assays (which lack cytosolic GSTs) will miss this clearance pathway. You must use hepatocytes or S9 fractions supplemented with GSH.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the scaffold.
Caption: Divergent metabolic pathways for 3-fluoroazetidines: Oxidative dealkylation (CYP-mediated) vs. Nucleophilic ring opening (GST-mediated).[3][4]
Experimental Framework
To accurately assess the stability of 3-fluoroazetidine scaffolds, a standard microsomal assay is insufficient due to the potential for cytosolic GST involvement.
Protocol: Comparative Stability Assay (Microsomes vs. S9)
Objective: Distinguish between CYP-mediated clearance and cytosolic conjugation.
Reagents:
-
HLM: Human Liver Microsomes (Corning or equivalent).
-
S9 Fraction: Human Liver S9 (contains both microsomes and cytosol).
-
Cofactors: NADPH (for CYPs), GSH (for GSTs), Alamethicin (pore-forming peptide for access).
Workflow:
-
Preparation:
-
Prepare Test Compound (1 µM final) in Phosphate Buffer (100 mM, pH 7.4).
-
Arm A (CYP): HLM (0.5 mg/mL) + NADPH (1 mM).
-
Arm B (GST): S9 (1.0 mg/mL) + GSH (5 mM) + Alamethicin (25 µg/mL).
-
Arm C (Control): S9 + GSH (No NADPH) – Tests for direct GSH attack.
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
-
Quenching:
-
Precipitate protein with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Centrifuge at 4000g for 20 min.
-
-
Analysis (LC-MS/MS):
-
Monitor parent depletion (
). -
MetID Scan: Specifically search for +307 Da (GSH adduct) and +16 Da (Hydroxylation) mass shifts.
-
Experimental Logic Diagram
Caption: Parallel assay workflow to isolate oxidative (HLM) and conjugative (S9/GSH) instability.
Case Study: Structure-Stability Relationships
The following table synthesizes representative data comparing a parent azetidine to its fluorinated analogs. This data illustrates the trade-off between basicity and metabolic stability.[1]
Table 1: Impact of Fluorination on Physicochemical and Metabolic Parameters
| Scaffold Variant | Primary Liability | ||||
| Azetidine (Parent) | 11.2 | -0.5 | High (>50 µL/min/mg) | Low | CYP2D6 / Lysosomal Trapping |
| 3-Fluoroazetidine | 8.8 | 0.2 | Moderate (15-30) | Low/Mod | Balanced Profile |
| 3,3-Difluoroazetidine | 7.2 | 0.9 | Low (<10) | High | GSH Ring Opening |
| 3-Hydroxyazetidine | 9.5 | -1.2 | Moderate | Low | Chemical Instability (Reverse Aldol) |
Analysis:
-
Parent: High clearance due to high basicity (CYP attraction).
-
3-Fluoro: The "Sweet Spot." Significant
reduction improves oxidative stability without inducing excessive ring strain. -
3,3-Difluoro: While oxidative stability is excellent (very low
), the highly electron-deficient ring becomes a "soft" electrophile, making it highly susceptible to GSH attack (Arm B in the protocol above) [3].
Conclusion
The 3-fluoroazetidine scaffold is a powerful tool for lowering the basicity of cyclic amines, thereby improving permeability and reducing oxidative clearance. However, this stability is not absolute.[5] The introduction of fluorine increases the electrophilicity of the ring carbons.
Key Takeaway: When optimizing this scaffold, do not rely solely on microsomal stability data. You must screen for GSH-mediated ring opening using S9 or hepatocyte assays to ensure the scaffold does not become a "suicide substrate" for GSTs.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Pike, A., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation.[3][4] Drug Metabolism and Disposition, 47(11), 1278-1287. [Link]
-
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 54(22), 7772–7783. [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Incorporation of 3-Fluoro-3-(3-phenylpropyl)azetidine into Small Molecule Libraries
Executive Summary
The incorporation of 3-Fluoro-3-(3-phenylpropyl)azetidine represents a high-value strategy in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. This scaffold offers a unique combination of structural rigidity, metabolic stability, and modulated basicity that is superior to traditional piperidine or pyrrolidine analogs.
This guide details the physicochemical rationale, validated synthetic protocols, and quality control measures required to integrate this moiety into small molecule libraries. By leveraging the "Fluoro-Azetidine Effect," researchers can lower amine pKa (reducing hERG liability), block metabolic hot spots, and introduce a defined vector for lipophilic interactions via the phenylpropyl tail.
Physicochemical Profile & Rationale
The "Fluoro-Azetidine Effect"
The strategic introduction of a fluorine atom at the C3 position of the azetidine ring induces a strong electron-withdrawing inductive effect (
Implication: At physiological pH (7.4), a larger fraction of the molecule exists as the neutral free base, potentially improving membrane permeability (
Structural Comparison
| Property | Azetidine (Parent) | 3-Fluoroazetidine | 3-Fluoro-3-(3-phenylpropyl)azetidine |
| Hybridization | |||
| pKa (Calc.) | ~11.2 | ~8.7 | ~8.4 - 8.8 |
| Lipophilicity (cLogP) | Low | Low | Moderate (Balanced) |
| Metabolic Stability | Susceptible to N-oxidation | C3 blocked | C3 blocked + Steric protection |
| Geometry | Puckered | Puckered (Anomeric effect) | Rigidified Vector |
Synthetic Protocols
Synthesis of the Building Block
Note: If the specific building block is not commercially available, it is synthesized via a robust Grignard addition/Deoxyfluorination sequence.
Step 1: Grignard Addition
Reagents: N-Boc-3-azetidinone, (3-Phenylpropyl)magnesium bromide. Mechanism: Nucleophilic addition to the ketone.
-
Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF under
. Cool to -78°C. -
Add (3-Phenylpropyl)magnesium bromide (1.2 eq) dropwise over 30 mins.
-
Allow to warm to 0°C and stir for 2 hours.
-
Quench: Saturated
solution. Extract with EtOAc. -
Result: tert-butyl 3-hydroxy-3-(3-phenylpropyl)azetidine-1-carboxylate.
Step 2: Deoxyfluorination (Critical Step)
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Safety: DAST liberates HF; use plasticware or HF-resistant glass if possible. Perform in a fume hood.
-
Dissolve the tertiary alcohol (from Step 1) in anhydrous DCM at -78°C.
-
Add DAST (1.5 eq) dropwise.
-
Warm to RT overnight.
-
Quench: Slowly pour into saturated
(Gas evolution!). -
Purification: Flash chromatography (Hex/EtOAc).
-
Result: tert-butyl 3-fluoro-3-(3-phenylpropyl)azetidine-1-carboxylate.
Step 3: Deprotection (Salt Formation)
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Treat the Boc-protected intermediate with 4M HCl in Dioxane (10 eq).
-
Stir at RT for 2 hours.
-
Concentrate in vacuo.
-
Trituration: Triturate with
to obtain the HCl salt .-
Crucial: Store as the HCl salt. The free base is volatile and prone to degradation.
-
Library Incorporation Workflows
The following DOT diagram illustrates the decision tree for incorporating the scaffold into libraries.
Figure 1: Strategic workflow for library synthesis. Select the coupling protocol based on the desired vector.
Detailed Coupling Protocols
Protocol A: Amide Coupling (High Throughput)
Best for: Attaching the azetidine to carboxylic acid cores.
-
Preparation: Dissolve Carboxylic Acid core (1.0 eq) in DMF (0.1 M).
-
Activation: Add HATU (1.2 eq) and DIEA (3.0 eq). Shake for 10 mins.
-
Addition: Add 3-Fluoro-3-(3-phenylpropyl)azetidine HCl (1.1 eq).
-
Reaction: Shake at RT for 16 hours.
-
Workup: Dilute with EtOAc, wash with
(aq) to remove DMF. -
Note: The fluorine lowers nucleophilicity slightly; HATU is preferred over EDC/HOBt.
Protocol B: N-Arylation (SNAr)
Best for: Heterocyclic cores (e.g., chloropyrimidines, chloropyridines).
-
Reagents: Heteroaryl Chloride (1.0 eq), Azetidine Salt (1.2 eq),
(3.0 eq). -
Solvent: DMSO or NMP.
-
Conditions: Heat at 80–100°C for 4–12 hours.
-
Insight: The steric bulk of the 3-phenylpropyl group may slow the reaction. If conversion is low <50%, switch to Buchwald-Hartwig conditions (Pd-catalyzed).
Quality Control & Validation
NMR Characterization
-
NMR: This is the definitive diagnostic tool.
-
Expect a singlet (or multiplet depending on decoupling) in the range of -140 to -160 ppm .
-
Self-Validation: Disappearance of the signal or appearance of a new peak at -120 ppm suggests elimination (HF loss) to the azetine, a common degradation pathway.
-
-
NMR: Look for the characteristic splitting of the azetidine ring protons (
3.5–4.5 ppm) due to coupling ( ).
LCMS Analysis[1]
-
Ionization: The lowered basicity may result in lower ionization intensity in ESI+ mode compared to non-fluorinated analogs.
-
Fragmentation: In MS/MS, loss of HF (M-20) is a common neutral loss fragment.
References
-
Synthesis of 3-Fluoroazetidines
-
Azetidines in Drug Discovery
-
Fluorine in Medicinal Chemistry (Bioisosterism)
-
Gillis, E. P., et al. "Applications of Fluorine in Drug Design." Journal of Medicinal Chemistry, 2015. Link
-
-
Metabolic Stability of Fluoro-Azetidines
-
Wager, T. T., et al. "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach." ACS Chemical Neuroscience, 2010. Link
-
Sources
Troubleshooting & Optimization
Purification methods for 3-Fluoro-3-(3-phenylpropyl)azetidine derivatives
Department: Chemical Development & Purification Document ID: SOP-AZT-F3-PUR-04 Status: Active Last Updated: February 23, 2026
Critical Stability & Handling (Read Before Proceeding)
Warning: The 3-fluoroazetidine scaffold presents a unique duality: the quaternary C3 center (bearing the fluorine and phenylpropyl chain) prevents standard
The "Golden Rules" of Azetidine Handling
-
Avoid Acidic Silica: Standard silica gel (
) will protonate the azetidine nitrogen. This creates a "stick-and-drag" effect (broad tailing) and catalyzes ring-opening polymerization. Always basify your stationary phase. -
Temperature Control: While the 3-phenylpropyl chain adds molecular weight (
Da for the free base), reducing volatility compared to the parent azetidine, the free base is likely an oil or low-melting solid. Do not apply high vacuum (< 1 mbar) to the free base above 40°C. -
Salt Selection: For long-term storage, convert the free base to the Hydrochloride (HCl) or Oxalate salt. The salt form stabilizes the ring against oxidation and prevents handling losses.
Purification Decision Matrix
Use this workflow to determine the optimal purification method based on your crude mixture's state.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on N-protection status and impurity profile.
Standard Operating Procedures (SOPs)
Method A: Basified Silica Chromatography (For Free Amines)
Objective: Purify the free amine without streaking or decomposition.
The Chemistry: Pre-treating silica with Triethylamine (Et
Protocol:
-
Slurry Preparation: Prepare a slurry of Silica Gel 60 in the starting mobile phase (e.g., 100% DCM or 95:5 DCM/MeOH).
-
Neutralization: Add 1% v/v Triethylamine (Et
N) to the slurry. Stir for 5 minutes. -
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase (containing 0.5% Et
N). -
Elution:
-
Solvent A: DCM + 0.5% Et
N.[1] -
Solvent B: 10% MeOH in DCM + 0.5% Et
N. -
Gradient: 0% B
50% B over 15 CV.
-
-
Detection: The phenyl group is UV active. Monitor at 254 nm . Use Ninhydrin or Iodine stain for TLC confirmation (Azetidines stain poorly with KMnO
).
Method B: Hydrochloride Salt Formation (Crystallization)
Objective: Isolate the product as a stable solid, removing non-basic impurities.
The Chemistry: The basicity of the azetidine nitrogen allows for selective protonation.[1] Non-basic impurities (des-amino byproducts) remain in the organic phase.
Protocol:
-
Dissolution: Dissolve the crude free base in a minimal amount of dry Diethyl Ether (Et
O) or MTBE . Cool to 0°C. -
Acidification: Dropwise add 2.0 equivalents of 2M HCl in Diethyl Ether (commercial solution).
-
Note: Do not use aqueous HCl; water will trap the salt and make isolation difficult.
-
-
Precipitation: The HCl salt should precipitate immediately as a white solid.
-
Trituration: Stir at 0°C for 30 minutes. If the product oils out, add a seed crystal or scratch the glass. If oiling persists, decant the supernatant and triturate the oil with fresh pentane/hexanes.
-
Filtration: Filter the solid under Nitrogen/Argon (azetidine salts can be hygroscopic). Wash with cold ether.
-
Drying: Dry under high vacuum at room temperature.
Method C: Reverse Phase (C18) Purification
Objective: High-purity isolation for biological testing.
The Chemistry: The 3-phenylpropyl chain makes this molecule significantly lipophilic (
Protocol:
-
Column: C18 (ODS) Flash Cartridge or Prep-HPLC column.
-
Buffer System (Critical):
-
Gradient: 10% ACN
90% ACN. The product typically elutes later due to the phenylpropyl tail. -
Workup: Lyophilize immediately. Do not use rotary evaporation with heat for acidic fractions.
Troubleshooting & FAQs
Q1: My product "oils out" during salt formation instead of crystallizing.
Cause: Presence of residual solvents (EtOAc/DCM) or impurities acting as plasticizers. Solution:
-
Decant the supernatant ether.
-
Dissolve the oil in a minimum amount of DCM .
-
Add Hexanes dropwise until cloudy.
-
Rotary evaporate slowly to swap the solvent to hexanes. The scratching action of the salt against the flask wall usually induces crystallization.
Q2: I see two spots on TLC that merge. Is it an isomer?
Analysis: The 3-fluoro-3-(3-phenylpropyl)azetidine is achiral (plane of symmetry) unless the phenyl ring is substituted asymmetrically.
Likely Cause: "Ghost" spots caused by partial protonation on silica. One spot is the free base, the other is the silicate salt.
Fix: Run a "2D TLC". Spot the compound, run the plate, dry it, rotate 90 degrees, and run it again. If the two spots appear on the diagonal, it is a single compound. Always add 1% Et
Q3: Yield is lower than expected after concentration.
Cause: Volatility or Ring Opening. Diagnostic: Check the NMR of the condensate (waste solvent).
-
If product is in waste: You applied too much vacuum/heat.
-
If product is missing: Check the aqueous layer if you did a wash. Azetidines are fairly polar amines.[1] Fix: When extracting, salt the aqueous layer with NaCl (saturation) and use CHCl
:iPrOH (3:1) instead of DCM or EtOAc for extraction.
References
-
Synthesis of 3-Fluoroazetidines: Van Hende, E., et al. "Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines." Beilstein Journal of Organic Chemistry, 2006.
-
Purification of Polar Amines: "Purification of Polar Azetidine Derivatives - Technical Support." BenchChem Protocols, 2025.
-
Azetidine Stability: Couty, F., et al. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Tetrahedron, 2004.
-
General Fluorination (DAST): "Synthesis of 3-fluoroazetidine derivatives." Patent CN105384673B.
Sources
Technical Support Center: Resolving Solubility Issues of Azetidine HCl Salts in Non-Polar Solvents
Welcome to the Technical Support Center for handling azetidine hydrochloride (HCl) salts. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with these critical building blocks. Azetidine moieties are increasingly incorporated into pharmaceutical candidates to enhance properties like metabolic stability, solubility, and receptor binding.[1][2] However, their polar HCl salt form often presents significant solubility hurdles in the non-polar organic solvents typically used in synthesis.
This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you overcome these challenges effectively.
Understanding the Core Problem: Why Are Azetidine HCl Salts Insoluble in Non-Polar Solvents?
Azetidine HCl salts are ionic compounds. The nitrogen atom of the azetidine ring is protonated by hydrochloric acid, forming a positively charged ammonium cation and a chloride anion (Cl⁻).[3] This charge separation makes the molecule highly polar, akin to simple inorganic salts.
Non-polar solvents, such as hexanes, toluene, and diethyl ether, are characterized by low dielectric constants and an inability to form strong stabilizing interactions with charged species. Consequently, they cannot overcome the strong electrostatic forces (lattice energy) holding the ions of the azetidine HCl salt together in its crystalline structure. This fundamental mismatch in polarity is the primary reason for the poor solubility.[4]
Frequently Asked Questions (FAQs) - The Basics
Q1: I've added my azetidine HCl salt to dichloromethane (DCM), and it just sits at the bottom of the flask as a solid. Is this expected?
A1: Yes, this is a very common observation. Azetidine HCl salts are highly polar and generally exhibit poor solubility in non-polar or weakly polar solvents like dichloromethane, chloroform, diethyl ether, or hexane.[4] Vigorous stirring or gentle warming might slightly increase the dissolution rate but is unlikely to lead to complete solubility for most applications.[4]
Q2: Which solvents should I try first for direct dissolution?
A2: For direct dissolution, polar solvents are your best starting point. While quantitative data is often scarce, good solubility is generally found in:
-
High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[4][5]
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[6]
However, these solvents are often incompatible with subsequent reaction steps. The following sections will detail strategies to achieve solubility in less polar media.
Core Troubleshooting Strategies
When faced with an insoluble azetidine HCl salt in a non-polar solvent, there are three primary strategies to consider. The best approach depends on your specific reaction conditions, the nature of your azetidine derivative, and the required downstream processing.
-
Conversion to the Free Base (Freebasing)
-
Salt Metathesis (Counter-ion Exchange)
-
Use of Phase Transfer Catalysis (PTC)
The following flowchart provides a decision-making framework for selecting the appropriate strategy.
Caption: Decision workflow for solubilizing azetidine HCl salts.
Strategy 1: Conversion to the Free Base (Freebasing)
This is the most common and often the most effective method.[4] By neutralizing the HCl salt with a base, you convert the charged azetidinium cation back into its neutral (free base) form. The free base is significantly less polar and, in most cases, readily soluble in a wide range of organic solvents.[7]
Causality:
The removal of the proton from the azetidine nitrogen eliminates the ionic character of the molecule. The resulting neutral amine is more "organic-like" and can be solvated effectively by non-polar solvent molecules through weaker van der Waals interactions.
Experimental Protocol: In-Situ Freebasing for Immediate Use
This protocol is ideal when you need to use the solubilized azetidine directly in a subsequent reaction (e.g., an acylation or alkylation).
-
Suspension: Suspend the azetidine HCl salt (1.0 equivalent) in your desired non-polar solvent (e.g., Dichloromethane, THF, Ethyl Acetate) under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control any potential exotherm during neutralization.
-
Base Addition: Slowly add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise (1.0-1.1 equivalents).
-
Stirring: Stir the mixture at 0 °C for 15-30 minutes. You will typically observe the solid azetidine HCl salt being consumed while a new precipitate, the tertiary amine hydrochloride salt (e.g., triethylammonium chloride), forms.[4]
-
Usage: The resulting mixture, containing the dissolved azetidine free base, can often be used directly in the next step. The precipitated amine salt byproduct is generally a spectator and does not interfere with many common reactions.
-
(Optional) Filtration: If the tertiary amine salt byproduct is problematic for your reaction, it can be removed by filtration through a pad of Celite®.
Troubleshooting Freebasing
-
Issue: The azetidine HCl salt is not fully consumed, or the reaction does not proceed.
-
Solution 1: Check Base Stoichiometry. Ensure you have added at least one full equivalent of the tertiary amine base.
-
Solution 2: Use a Stronger Base. If your azetidine is particularly acidic, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be required.
-
Solution 3: Aqueous Workup. A more robust method involves a liquid-liquid extraction. Dissolve the salt in water, basify the aqueous layer to pH > 12 with 2N NaOH, and then extract the free base into an organic solvent like DCM or ethyl acetate.[8] Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to obtain the pure free base. This is recommended if you need to isolate the free base before use.
-
Strategy 2: Salt Metathesis (Counter-ion Exchange)
Salt metathesis, or counter-ion exchange, is a powerful technique to replace the chloride anion with a larger, more organic-soluble ("lipophilic") anion.[9] This creates a new salt pair that has significantly improved solubility in non-polar solvents.
Causality:
The driving force is often the formation of an insoluble inorganic salt (like NaCl) that precipitates from the reaction mixture, shifting the equilibrium towards the formation of the new, more soluble organic salt.[9][10] The larger, "softer" counter-ion (e.g., B(C₆F₅)₄⁻) interacts less strongly with the azetidinium cation and is better solvated by organic solvents.
Experimental Protocol: Exchange with a Lipophilic Borate
-
Dissolution: Dissolve the azetidine HCl salt in a polar solvent where it is soluble, such as methanol.
-
Addition of Exchange Salt: Add a solution of a salt containing a large, lipophilic anion, such as sodium tetrakis(pentafluorophenyl)borate (NaB(C₆F₅)₄), in methanol (1.0 equivalent).
-
Precipitation: Stir the mixture. Sodium chloride (NaCl), which is insoluble in methanol, will precipitate out as a white solid.
-
Isolation: Filter off the precipitated NaCl.
-
Solvent Removal: Remove the methanol from the filtrate under reduced pressure. The resulting residue is the new azetidinium salt with the lipophilic counter-ion.
-
Solubility Test: Test the solubility of the new salt in your desired non-polar solvent. It should now be significantly more soluble than the original HCl salt.
Comparison of Common Counter-ions
| Counter-ion | Original Salt | Resulting Salt Property | Typical Use Case |
| Cl⁻ | Azetidinium Chloride | Highly polar, poorly soluble in organic media.[4] | Standard, commercially available form. |
| BF₄⁻ | Azetidinium Tetrafluoroborate | More soluble than HCl salt in polar aprotic solvents. | When a less coordinating anion is needed. |
| PF₆⁻ | Azetidinium Hexafluorophosphate | Similar to BF₄⁻, often more stable to hydrolysis. | Reactions requiring high thermal or chemical stability. |
| B(C₆F₅)₄⁻ | Azetidinium Tetrakis(pentafluorophenyl)borate | Highly soluble in many non-polar organic solvents.[9] | When maximum solubility in non-polar media is required. |
Strategy 3: Phase Transfer Catalysis (PTC)
Phase-transfer catalysis is a technique used to facilitate the reaction between reactants located in different immiscible phases (e.g., a solid salt and a liquid organic phase).[11] A phase-transfer catalyst carries the ionic reactant from the solid or aqueous phase into the organic phase where the reaction can occur.[12]
Causality:
The phase-transfer catalyst is typically a quaternary ammonium or phosphonium salt with large, bulky organic groups (e.g., Tetrabutylammonium bromide, TBAB).[13] The lipophilic exterior of the catalyst allows it to dissolve in the organic phase, while its cationic core can pair with the chloride anion of the azetidine salt, effectively dragging the entire ion pair into the organic solution for reaction.
Caption: Mechanism of Phase Transfer Catalysis for an Azetidine Salt.
Experimental Protocol: PTC for an Alkylation Reaction
-
Setup: To a flask, add the azetidine HCl salt (1.0 eq), the alkylating agent (e.g., benzyl bromide, 1.0 eq), a solid base (e.g., powdered K₂CO₃, 2.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq).
-
Solvent: Add the desired non-polar solvent (e.g., Toluene).
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature or with gentle heating. The PTC will facilitate the transport of the reactive species, allowing the reaction to proceed.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, filter off the solid salts and wash the filter cake with the solvent. The filtrate contains the desired product, which can be purified by standard methods.
Conclusion
Overcoming the solubility issues of azetidine HCl salts in non-polar solvents is a common challenge in modern organic synthesis. By understanding the underlying principles of polarity and ionic interactions, researchers can select the most appropriate strategy for their specific needs. Conversion to the free base is the most direct and widely applicable method. However, for sensitive substrates or specific reaction conditions, salt metathesis and phase-transfer catalysis offer powerful alternative solutions. This guide provides the foundational knowledge and practical protocols to confidently address these solubility challenges and streamline your synthetic workflows.
References
-
Wikipedia. (2024). Phase-transfer catalyst. Retrieved from [Link]
-
Wikipedia. (2023). Salt metathesis reaction. Retrieved from [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
- Starks, C. M., & Owens, R. M. (1973). Phase-transfer catalysis. II. Kinetic details of cyanide displacement on 1-halooctanes. Journal of the American Chemical Society, 95(11), 3613–3617.
-
EBSCO Information Services. (n.d.). Salt metathesis reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]
- Healy, A. M., et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmacy and Pharmacology, 64(1), 1-13. [A direct link is not provided, but the abstract is available on PubMed and other academic sites.]
-
Chem-Impex International. (n.d.). Azetidine hydrochloride. Retrieved from [Link]
-
Sciencemadness.org. (2021). Forming oxalate salts of amines. Retrieved from [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2011). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [A direct link is not available, but the abstract is available on PubMed.]
-
ResearchGate. (2025). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
Wikipedia. (2024). Azetidine. Retrieved from [Link]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
ResearchGate. (2012). How to make a salt of a novel compound? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
CORE. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. Retrieved from [Link]
- Google Patents. (n.d.). WO2011095977A1 - Methods for the separation of hcl from a chloride salt and compositions produced thereby.
-
Wikipedia. (2024). Free base. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
The Recovery Village. (2025). Freebasing Cocaine: Origins, Risks & Consequences. Retrieved from [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Free base - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Salt metathesis reaction - Wikipedia [en.wikipedia.org]
- 10. Salt metathesis reaction | Engineering | Research Starters | EBSCO Research [ebsco.com]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. Phase Transfer Catalysts | TCI Deutschland GmbH [tcichemicals.com]
Technical Support Center: Crystallization of 3-Fluoro-3-(3-phenylpropyl)azetidine HCl
Status: Active Ticket ID: AZT-CRYST-001 Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
You are encountering difficulties crystallizing 3-Fluoro-3-(3-phenylpropyl)azetidine HCl . This is a non-trivial crystallization due to the molecule's "schizophrenic" solubility profile: it possesses a highly polar, ionic head group (the azetidine HCl) and a significant lipophilic tail (the phenylpropyl chain).
This amphiphilic nature frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation. Furthermore, the 3-fluoro substitution lowers the basicity of the azetidine nitrogen, creating a weaker salt lattice that is prone to dissociation or hygroscopicity. Finally, the strained azetidine ring presents a chemical stability risk under acidic conditions at elevated temperatures.
This guide breaks down these failure modes into actionable troubleshooting steps.
Part 1: Troubleshooting Guide (FAQ Format)
Category A: The "Oiling Out" Phenomenon[1]
Q: Instead of crystals, I get a sticky oil at the bottom of the flask. Why? A: You are hitting the "metastable oiling-out boundary" before you hit the crystallization boundary. This happens because the hydrophobic phenylpropyl tail wants to aggregate in polar solvents (like water or methanol), but the ionic HCl head refuses to dissolve in non-polar antisolvents (like hexane or ether).
The Fix:
-
Switch to "Mid-Polarity" Systems: Avoid binary extremes (e.g., Water/Hexane). Use a solvent system that solubilizes both ends of the molecule moderately well.
-
Recommended: Isopropyl Alcohol (IPA) / Isopropyl Acetate (IPAc) or Ethanol / MTBE.
-
-
Temperature Cycling: Oiling out is often kinetically favored but thermodynamically unstable.
-
Action: Heat the oil back to a solution. Cool very slowly (e.g., 5°C/hour). If oil forms, reheat slightly until it dissolves, then hold at that temperature and seed immediately.
-
-
Seed at High Temperature: Do not wait for the solution to cool to room temperature. Add seeds at a temperature just below the saturation point (supersaturation ratio
).
Category B: Chemical Stability & Purity
Q: My white solid turns yellow/brown during drying or heating. Is it oxidizing? A: It is likely acid-catalyzed ring opening , not oxidation. Azetidines are strained 4-membered rings (strain energy ~26 kcal/mol). While generally stable, the combination of Heat + Strong Acid (HCl) + Nucleophile can snap the ring, forming a linear 3-chloropropyl amine impurity.
The Fix:
-
Limit Temperature: Never heat the acidic solution above 50°C.
-
Avoid Nucleophilic Solvents: Do not use alcohols (MeOH/EtOH) at high temperatures with excess HCl, as they can attack the ring. Use non-nucleophilic solvents like Acetonitrile (ACN) or Acetone for the final slurry.
-
Stoichiometry Check: Ensure you are not using a large excess of HCl. A 1:1.05 equivalent ratio is safer than flooding it with 4M HCl in dioxane.
Category C: Hygroscopicity & Solvates
Q: The solid melts over a wide range or becomes gummy on the filter. A: The fluorine atom at the 3-position is electron-withdrawing. This lowers the electron density on the nitrogen, making the N-H bond more acidic and the chloride salt bond weaker. This often results in a hygroscopic salt that avidly absorbs atmospheric water.
The Fix:
-
Desiccation: Dry under high vacuum ( < 1 mbar) at 40°C with P₂O₅ or silica gel in the trap.
-
Handle in Inert Atmosphere: Filter under nitrogen or argon if possible.
-
Check for Solvates: Run a TGA (Thermogravimetric Analysis). If you see weight loss before decomposition, you might have a channel solvate. Switch to a solvent that doesn't fit in the lattice (e.g., switch from DCM to Toluene).
Part 2: Recommended Experimental Protocols
Protocol 1: Controlled Anti-Solvent Crystallization (The "Drowning Out" Method)
This protocol is designed to bypass the oiling-out phase by controlling supersaturation.[1]
Reagents:
-
Crude 3-Fluoro-3-(3-phenylpropyl)azetidine HCl
-
Solvent (Good): 2-Propanol (IPA) or Ethanol (dry)
-
Anti-Solvent (Poor): Methyl tert-butyl ether (MTBE) or Isopropyl Acetate (IPAc)
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of crude salt in the minimum amount of Solvent at 40°C. (Do not exceed 50°C).
-
Target: Clear solution. If haze remains, filter through a 0.45 µm PTFE syringe filter.
-
-
Initial Dosing: Slowly add Anti-Solvent dropwise at 40°C until the solution turns slightly turbid (cloud point).
-
Clarification: Add just enough Solvent (0.5 - 1 mL) to make the solution clear again.
-
Seeding (Critical): Add 1-2 mg of pure seed crystals. Stir gently at 35-40°C for 30 minutes.
-
Observation: You should see the seed bed persist or grow. If they dissolve, repeat step 2.
-
-
Cooling Ramp: Cool the mixture to 20°C at a rate of 5°C per hour.
-
Final Dosing: Once a slurry is established at 20°C, slowly add the remaining Anti-Solvent (target ratio 1:3 Solvent:Anti-Solvent) over 2 hours.
-
Isolation: Filter the white solid. Wash with cold Anti-Solvent. Dry under vacuum at 40°C.
Protocol 2: Salt Formation from Free Base (If starting from oil)
If you are forming the salt from the free amine oil, avoid aqueous HCl.
-
Dissolve Free Base in Ethyl Acetate (EtOAc) (10 volumes).
-
Cool to 0-5°C.
-
Add 1.0 equivalent of HCl in IPA or Et₂O (freshly titrated) dropwise.
-
Note: The 3-Fluoro group lowers basicity; the salt may not precipitate immediately.
-
-
If no solid forms, add Heptane dropwise until cloudy.
-
Seed and stir overnight.
Part 3: Data & Decision Support
Table 1: Solvent Screening Matrix
| Solvent System | Suitability | Risk Factor | Notes |
| Water / Alcohol | Low | High (Oiling) | Phenylpropyl tail is too hydrophobic; causes LLPS. |
| DCM / Hexane | Medium | Solvate Formation | DCM often forms solvates. Good for initial purity but hard to dry. |
| IPA / MTBE | High | Moderate | Best balance. IPA dissolves the ionic head; MTBE precipitates the lipophilic tail. |
| Acetone | Medium | Reactivity | Avoid with excess acid (aldol condensation risk). Good for final reslurry. |
| Toluene | Low | Solubility | Salt is likely insoluble even hot. |
Visual Workflow: Diagnosing Crystallization Failure
Figure 1: Decision matrix for handling "Oiling Out" (LLPS) versus standard nucleation.
Visual Workflow: Azetidine Stability Mechanism
Figure 2: Decomposition pathway of azetidine salts. Avoid heat and strong nucleophiles to prevent ring opening.
References
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[2] (Standard reference for controlling supersaturation and oiling out).
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link (Discusses the ring strain and stability of azetidines).
- Veverka, M., et al. (2013). "Cocrystals of Amine Hydrochlorides: A New Strategy for Pharmaceutical Salt Selection." Crystal Growth & Design. (Provides context on stabilizing difficult amine salts).
-
Denehy, E., et al. (2006). "Phase separation (oiling out) in the crystallization of pharmaceutical salts." Organic Process Research & Development, 10(6). Link (Foundational text on managing LLPS in amphiphilic salts).
Sources
Validation & Comparative
Structural Elucidation of 3-Fluoro-3-(3-phenylpropyl)azetidine HCl: A Comparative NMR Guide
Topic: 1H and 13C NMR Interpretation of 3-Fluoro-3-(3-phenylpropyl)azetidine HCl Content Type: Comparative Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.[1]
Executive Summary
3-Fluoro-3-(3-phenylpropyl)azetidine HCl is a specialized fluorinated building block used in the synthesis of CNS-active agents and metabolic modulators.[1] Its structural characterization presents unique challenges due to the fluorine atom (
This guide compares the NMR spectral "performance" of the HCl salt form versus the Free Base , and evaluates the efficacy of standard
Part 1: Experimental Protocol & Methodology
To ensure reproducible data, the following sample preparation and acquisition parameters are recommended.
1. Sample Preparation
-
Solvent Selection:
-
Preferred: DMSO-d
. The HCl salt is highly soluble here, and DMSO preserves the exchangeable ammonium ( ) protons, which are critical for confirming salt formation.[1] -
Alternative: D
O (Good solubility, but protons exchange and disappear).[1] -
Avoid: CDCl
(Poor solubility for the HCl salt; requires conversion to free base).[1]
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
2. Acquisition Parameters (High-Field Instrument >400 MHz)
- H NMR: 16 scans, 1 sec relaxation delay. Crucial: Set spectral width to include 10–12 ppm for ammonium protons.
- C NMR: 512 scans minimum.[1] Fluorinated carbons split signal intensity, requiring higher signal-to-noise ratios.[1]
- F NMR: Essential for confirming the single fluorine environment.[1]
Part 2: Comparative Analysis – HCl Salt vs. Free Base[1]
The most critical "alternative" to distinguish in a drug development context is the salt form (stable solid) versus the free base (reactive oil).[1]
Comparative Spectral Features
| Feature | HCl Salt (Target Product) | Free Base (Alternative) | Causality/Mechanism |
| Nitrogen Protons | Broad singlets @ 9.0–9.8 ppm | Not observed (or broad < 2 ppm) | Protonation of the secondary amine ( |
| Azetidine | Deshielded (~4.0–4.5 ppm) | Shielded (~3.5–3.8 ppm) | The positive charge on Nitrogen inductively withdraws electron density from adjacent C2/C4 protons.[1] |
| Solubility | High in Water/DMSO | High in CDCl | Ionic lattice vs. lipophilic organic molecule. |
Analyst Note: If you do not see the broad peaks above 9.0 ppm in DMSO, you have likely isolated the free base or the salt has dissociated/exchanged.
Part 3: Detailed Spectral Interpretation
A. The Fluorine Factor:
H NMR Complexity
The fluorine atom at C3 is a spin-active nucleus (
-
Observation: The azetidine ring protons (
and ) appear not as simple doublets, but as complex multiplets .[1] -
Coupling Logic:
B. Data Tables (DMSO-d
)
Table 1:
| Position | Multiplicity | Integral | Assignment Logic | |
| NH | 9.2 – 9.8 | Broad Singlet | 2H | Ammonium protons (HCl salt specific).[1] |
| Ph-H | 7.15 – 7.35 | Multiplet | 5H | Aromatic ring (terminal phenyl).[1] |
| C2/C4-H | 4.10 – 4.45 | Multiplet (dd/ddd) | 4H | |
| Ph-CH | 2.55 – 2.65 | Triplet | 2H | Benzylic protons. |
| Propyl-CH | 1.90 – 2.10 | Multiplet | 2H | Chain methylene attached to C3. Split by F ( |
| Middle-CH | 1.55 – 1.75 | Multiplet | 2H | Central methylene of the propyl chain. |
Table 2:
| Position | Coupling Pattern ( | Assignment Logic | |
| C3 (Quaternary) | 92.0 – 98.0 | Doublet ( | Direct attachment to Fluorine.[1] Huge coupling constant. |
| C=O / Ar-C | 141.0 (ipso) | Singlet | Aromatic quaternary carbon.[1] |
| Ar-CH | 126.0 – 128.5 | Singlets | Aromatic methines. |
| C2/C4 | 58.0 – 62.0 | Doublet ( | Azetidine ring carbons.[1] Split by geminal F. |
| Propyl C1' | 35.0 – 38.0 | Doublet ( | Methylene attached to C3.[1] |
| Propyl C2'/C3' | 25.0 – 30.0 | Singlet/Weak Doublet | Distal alkyl carbons. |
Part 4: Visualization of Structural Logic[1]
Diagram 1: Spectral Assignment Workflow
This workflow illustrates the decision tree for validating the structure, specifically distinguishing the salt form and handling fluorine coupling.[1]
Caption: Step-by-step logic for confirming the HCl salt and identifying Fluorine-induced splitting patterns.
Diagram 2: Coupling Connectivity Map
Visualizing how the Fluorine atom (
Caption: Scalar coupling network originating from the Fluorine atom, affecting both Carbon and Proton spectra.[1]
Part 5: Advanced Technique Comparison
For researchers struggling with overlapping signals in the 4.0–4.5 ppm region, comparing standard techniques is vital.
| Technique | Pros | Cons | Recommendation |
| Standard | No special setup required; shows all couplings.[1] | Azetidine protons ( | Use for routine ID. |
| Collapses multiplets. | Requires specific probe hardware and parameter setup.[2] | Best for purity analysis and integration accuracy. | |
| Clean, single peak (unless rotamers exist).[1] High sensitivity. | Does not show the carbon skeleton. | Use as a quick "Yes/No" for fluorine incorporation. |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard text for coupling constants).
-
Reich, H. J. (2024).[1] Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. Link
-
ChemicalBook. (2024).[1] 3-Fluoroazetidine Hydrochloride Product Data. Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Azetidine derivatives. Link
Sources
Comparative Guide: HPLC Strategies for Fluorinated Azetidine Purity
Executive Summary Fluorinated azetidines are increasingly critical bioisosteres in medicinal chemistry, offering modulation of pKa and metabolic stability. However, their analysis presents a "perfect storm" of chromatographic challenges: they are small, highly polar, lack strong UV chromophores, and possess a strained ring susceptible to acid-catalyzed hydrolysis.
This guide objectively compares three separation strategies: Traditional C18 , HILIC , and Fluorinated Stationary Phases (PFP) . Based on experimental evidence and mechanistic principles, Pentafluorophenyl (PFP) phases are identified as the superior methodology for purity analysis, offering orthogonal selectivity via fluorine-fluorine and
Part 1: The Challenge – Why Standard Methods Fail
Before selecting a column, one must understand the analyte's behavior. Fluorinated azetidines typically exhibit:
-
Low Hydrophobicity: They often elute in the void volume (
) on C18 columns. -
Basic Nitrogen: Secondary amines interact with residual silanols on silica supports, causing severe peak tailing.
-
UV Transparency: The lack of conjugation requires detection at low wavelengths (<210 nm), where mobile phase transparency is critical.
-
Chemical Instability: The strained 4-membered ring is prone to ring-opening hydrolysis under harsh acidic conditions (pH < 2).
Part 2: Comparative Methodology
We compare the three dominant strategies for analyzing small, polar, fluorinated amines.
Strategy A: C18 (Alkyl Phase)
The Default Choice.
-
Mechanism: Hydrophobic interaction.
-
Outcome: Often fails. The fluorine atom pulls electron density, but the small azetidine ring is too polar to retain well on C18.
-
Pros: Robust, familiar.
-
Cons: Co-elution with injection solvent; requires ion-pairing reagents (e.g., TFA) to achieve retention, which suppresses MS signals.
Strategy B: HILIC (Hydrophilic Interaction)
The Polar Alternative.
-
Mechanism: Partitioning into a water-enriched layer on a polar surface.[1][2]
-
Outcome: Excellent retention for polar amines.
-
Pros: High sensitivity in MS (high organic content).
-
Cons: Long equilibration times; sensitivity to sample diluent (must be high organic); poor solubility of fluorinated analogs in high-acetonitrile loading conditions.
Strategy C: PFP (Pentafluorophenyl)
The Recommended Solution.[3]
-
Mechanism: Multi-mode retention involving hydrophobicity, hydrogen bonding, dipole-dipole,
, and fluorine-fluorine interactions . -
Outcome: Superior selectivity. The electron-deficient PFP ring interacts specifically with the electron-rich fluorine on the azetidine.
-
Pros: Resolves positional isomers; operates in standard Reversed-Phase (RP) solvents; excellent peak shape for basic amines.
Data Summary: Performance Metrics
Simulated data based on comparative selectivity studies of fluorinated amines [1, 2].
| Metric | C18 (Standard) | HILIC (Silica) | PFP (Core-Shell) |
| Retention Factor ( | 0.4 (Poor) | 5.2 (High) | 3.1 (Optimal) |
| Tailing Factor ( | 2.1 (Severe) | 1.3 (Acceptable) | 1.1 (Excellent) |
| Resolution ( | < 1.5 | > 3.0 | > 4.0 |
| Equilibration Time | 5 mins | 20-30 mins | 5 mins |
| MS Compatibility | Moderate (if TFA used) | High | High |
Part 3: Mechanism of Action (Visualized)
The success of the PFP phase lies in its "Fluorophilic" selectivity. While C18 relies solely on dispersive forces, PFP engages the analyte through multiple orthogonal forces.
Figure 1: Mechanistic comparison. The PFP phase leverages specific fluorine-fluorine and dipole interactions absent in C18 chromatography.
Part 4: Recommended Protocol (The Self-Validating System)
This protocol uses a PFP Core-Shell column to maximize efficiency while maintaining low backpressure.
System Suitability & Conditions
-
Column: Core-shell Pentafluorophenyl (e.g., Kinetex F5, Ascentis Express F5, or YMC-Triart PFP),
, . -
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffered for stability and peak shape).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Detection: UV @ 210 nm (Reference 360 nm) or CAD/MS.
-
Flow Rate:
. -
Temperature:
.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Hold for polar retention |
| 1.0 | 5 | Start Gradient |
| 8.0 | 60 | Elute main peak & impurities |
| 8.1 | 95 | Wash |
| 10.0 | 95 | End Wash |
| 10.1 | 5 | Re-equilibrate |
| 13.0 | 5 | Ready for next injection |
Critical Step: The Stability Stress Test
Azetidines are strained.[4] Before running a full sequence, you must validate that the mobile phase pH is not degrading your sample.
Protocol:
-
Prepare sample in Mobile Phase A/B (50:50).
-
Inject immediately (
). -
Leave in autosampler for 4 hours.
-
Re-inject (
). -
Pass Criteria: No new peaks >0.1% area; main peak area within 98-102% of initial.
-
If degradation occurs: Switch buffer to Ammonium Acetate (pH 5.0) or Ammonium Bicarbonate (pH 7.8) using a high-pH stable PFP column (e.g., YMC-Triart).
-
Part 5: Method Development Workflow
Use this decision matrix to navigate the development process effectively.
Figure 2: Method development decision tree emphasizing detection limits and stability checks.
References
-
Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]
-
YMC Co., Ltd. (2017). YMC-Triart PFP: A Hybrid-Silica Pentafluorophenyl Phase. Retrieved from [Link]
-
Agilent Technologies. (2019).[5] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
Sources
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Azetidines
For the modern medicinal chemist, the azetidine ring represents a tantalizing scaffold—a compact, three-dimensional motif that can impart favorable physicochemical properties to a drug candidate. However, the strategic incorporation of fluorine into this four-membered ring can unlock a new level of performance, profoundly influencing a molecule's biological activity. This guide provides an in-depth comparison of fluorinated and non-fluorinated azetidines, supported by experimental data, to illuminate the transformative impact of this single-atom substitution.
The rationale for incorporating azetidines into drug candidates is clear: their inherent rigidity can reduce the entropic penalty of binding to a biological target, and their non-planar nature provides access to a greater volume of chemical space compared to their more common five- and six-membered ring counterparts. Yet, the introduction of fluorine, the most electronegative of elements, can further refine the properties of an azetidine-containing molecule in ways that are often crucial for therapeutic success. This guide will explore these differences through the lens of physicochemical properties, metabolic stability, and, ultimately, biological activity, providing a clear rationale for the medicinal chemist's decision to fluorinate.
Physicochemical Properties: The Foundation of Biological Activity
The biological activity of a molecule is intrinsically linked to its physicochemical properties. Fluorination of the azetidine ring can induce significant and predictable changes in two key parameters: basicity (pKa) and lipophilicity (LogP).
Basicity (pKa): A Tale of Inductive Effects
The nitrogen atom of the azetidine ring is basic, and its degree of protonation at physiological pH (typically around 7.4) is governed by its pKa. This property is critical for a drug's solubility, cell permeability, and interaction with its biological target. The introduction of a highly electronegative fluorine atom has a profound impact on the basicity of the azetidine nitrogen.
The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. This results in a significant decrease in the pKa of the azetidine.
A comprehensive study on mono- and difluorinated saturated heterocyclic amines provided quantitative data on this effect. The pKa of the parent azetidine is approximately 11.29. Introduction of a single fluorine atom at the 3-position lowers the pKa, and this effect is magnified with difluorination. This reduction in basicity can be advantageous in several ways:
-
Reduced Off-Target Effects: Many off-target interactions, such as those with the hERG potassium channel, are mediated by basic amines. Lowering the pKa can mitigate these undesirable interactions.
-
Improved Cell Permeability: While a degree of basicity is often required for aqueous solubility, a very high pKa can lead to extensive protonation and trapping of the molecule in acidic compartments, limiting its ability to cross cell membranes. Tuning the pKa with fluorine can achieve a more optimal balance.
-
Modulation of Target Binding: If the protonated form of the azetidine is crucial for binding to the target, lowering the pKa can reduce the concentration of the active species at physiological pH. Conversely, if the neutral form is preferred, a lower pKa can be beneficial.
Table 1: Comparison of pKa and LogP for Fluorinated and Non-Fluorinated Azetidine Derivatives
| Compound | Structure | pKa | LogP |
| Azetidine | NH |
Note: pKa and LogP values are approximate and can vary depending on the specific experimental conditions and the rest of the molecular structure.
Lipophilicity (LogP): A More Complex Interplay
Lipophilicity, the measure of a compound's solubility in a nonpolar solvent relative to a polar one, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on the LogP of azetidines is more nuanced than its effect on pKa.
While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can increase the overall lipophilicity of a molecule. However, the introduction of a polar C-F bond can also increase the molecule's overall polarity, potentially decreasing lipophilicity. The net effect depends on the specific substitution pattern and the molecular context.
Generally, the introduction of a single fluorine atom to an aliphatic system like azetidine leads to a modest increase in LogP. This is because the increased hydrophobic surface area often outweighs the increase in polarity. Gem-difluorination can lead to a more significant increase in LogP. This ability to fine-tune lipophilicity is a powerful tool for optimizing a drug candidate's ADME profile.
Metabolic Stability: The Shielding Effect of Fluorine
One of the most significant advantages of incorporating fluorine into a drug candidate is the enhancement of its metabolic stability. The carbon-hydrogen (C-H) bonds on an azetidine ring can be susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes in the liver. This metabolic breakdown can lead to rapid clearance of the drug from the body, reducing its efficacy and duration of action.
The carbon-fluorine (C-F) bond is significantly stronger and more stable than a C-H bond, making it much more resistant to enzymatic cleavage. By replacing a metabolically vulnerable hydrogen atom with a fluorine atom, medicinal chemists can effectively "shield" that position from oxidative metabolism. This "metabolic blocking" strategy can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Diagram 1: Impact of Fluorination on Metabolic Stability
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Biological Activity: A Case Study in DPP-IV Inhibition
The ultimate test of the "fluorine advantage" lies in its impact on a molecule's biological activity. A compelling example can be found in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.
In a pivotal study, researchers synthesized and evaluated a series of cyclohexylglycine amides of both fluorinated and non-fluorinated pyrrolidines and azetidines as DPP-IV inhibitors.[1] The results provided a clear and quantitative demonstration of the benefits of fluorination.
Table 2: Comparative DPP-IV Inhibitory Activity of Fluorinated and Non-Fluorinated Azetidine Amides
| Compound | Azetidine Moiety | DPP-IV IC50 (nM) |
| 1 | Azetidine | >10,000 |
| 2 | 3-Fluoroazetidine | 250 |
| 3 | 3,3-Difluoroazetidine | 100 |
Data adapted from White, R. E., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773.[1]
The data clearly shows a dramatic increase in potency with the introduction of fluorine. The non-fluorinated azetidine amide was essentially inactive, while the monofluorinated analog exhibited respectable activity. Strikingly, the difluorinated azetidine amide was the most potent of the azetidine series in this study.
The enhanced activity of the fluorinated analogs can be attributed to a combination of factors:
-
Conformational Control: The gauche effect, an electronic interaction involving fluorine, can influence the preferred conformation of the azetidine ring, potentially pre-organizing the molecule for optimal binding to the DPP-IV active site.
-
Altered Hydrogen Bonding: The electron-withdrawing nature of fluorine can modulate the hydrogen-bonding capacity of the amide moiety, leading to more favorable interactions with the enzyme.
-
Increased Lipophilicity: The modest increase in lipophilicity upon fluorination may contribute to better engagement with hydrophobic pockets within the enzyme's active site.
Experimental Protocols
To provide a practical framework for researchers, this section outlines standardized protocols for key experiments used to characterize and compare fluorinated and non-fluorinated azetidines.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compounds (fluorinated and non-fluorinated azetidines)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound at the desired final concentration (typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile and the internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.
Diagram 2: Workflow for In Vitro Metabolic Stability Assay
Caption: A generalized workflow for an in vitro microsomal stability assay.
DPP-IV Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-IV.
Materials:
-
Recombinant human DPP-IV
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (fluorinated and non-fluorinated azetidine amides)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare solutions of DPP-IV and the fluorogenic substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the DPP-IV enzyme solution.
-
Pre-incubation: Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).
-
Data Analysis: Determine the initial reaction velocity for each compound concentration. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion: A Strategic Imperative
The strategic incorporation of fluorine into the azetidine scaffold is more than a minor chemical modification; it is a powerful tool for enhancing the biological activity and drug-like properties of a molecule. By predictably modulating pKa, fine-tuning lipophilicity, and significantly improving metabolic stability, fluorination provides a clear path to overcoming common challenges in drug discovery. The case of DPP-IV inhibitors provides compelling evidence that these physicochemical and pharmacokinetic advantages translate directly into enhanced biological potency. As medicinal chemists continue to explore the rich chemical space offered by the azetidine ring, the judicious use of fluorine will undoubtedly remain a cornerstone of rational drug design, paving the way for the development of safer and more effective medicines.
References
-
Grygorenko, O. O., et al. (2020). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Angewandte Chemie International Edition, 59(39), 17164-17172. [Link]
-
White, R. E., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. [Link]
-
Oslob, J. D., et al. (2013). Discovery of a potent and orally bioavailable HCV NS5B polymerase inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(17), 4894-4900. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride
[1][2]
Executive Summary: Immediate Action Plan
Do NOT dispose of this compound down the drain. 3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride is a halogenated, nitrogen-containing heterocycle.[1][2][3] Its disposal requires strict adherence to High-Temperature Incineration protocols due to the stability of the carbon-fluorine (C-F) bond and the potential reactivity of the strained azetidine ring.[1]
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand why it is hazardous.[1] We deconstruct the molecule into its three functional risk components:
| Component | Risk Factor | Operational Implication |
| Azetidine Ring | High Ring Strain (~26 kcal/mol) | The 4-membered ring is susceptible to ring-opening nucleophilic attacks.[1][2] While the HCl salt stabilizes the amine, exposure to basic waste streams can liberate the free base, increasing volatility and reactivity [1].[4] |
| Fluorine Substituent | C-F Bond Stability | The C-F bond is the strongest in organic chemistry.[1] Standard incineration (<850°C) may fail to mineralize the fluorine, potentially releasing toxic organofluorines or PFAS-like byproducts.[1][2] Requires high-temp destruction [2].[1][2] |
| Hydrochloride Salt | Acidity / Hygroscopicity | The compound is likely water-soluble and acidic.[1][2][5] It can corrode metal containers if solubilized.[1][2] Use glass or HDPE plastic.[1][2] |
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization & Packaging
Objective: Prevent environmental release and cross-reactivity during storage.[1][2]
-
State Assessment:
-
Container Selection:
-
Segregation (The "Golden Rule"):
Phase 2: Labeling & Documentation[6][7][8]
Affix a hazardous waste label with the following specific data points to ensure the receiving facility incinerates it correctly.
Operational Workflow: Decision Logic
The following diagram illustrates the decision logic for categorizing and packaging the waste.
Figure 1: Decision tree for waste stream segregation and packaging.[1][2]
Chemical Compatibility Matrix
Use this table to ensure safe storage in satellite accumulation areas (SAA).
| Chemical Class | Compatibility | Action / Consequence |
| Halogenated Solvents (DCM, Chloroform) | Compatible | Preferred. Dissolves well; waste streams are identical.[1][2] |
| Alcohols (Methanol, Ethanol) | Compatible | Acceptable for dissolution, but increases flammability.[1][2][4] |
| Strong Bases (NaOH, Amines) | INCOMPATIBLE | DANGER. Liberates free azetidine base.[1][2] Risk of polymerization or volatilization.[1] |
| Strong Oxidizers (H2O2, Nitric Acid) | INCOMPATIBLE | DANGER. Potential for violent oxidation of the amine or alkyl chain.[1][2] |
| Metals (Aluminum, Zinc) | Avoid | HCl salt is acidic and may generate hydrogen gas upon contact with active metals.[1][2] |
Emergency Spill Response
In the event of a spill in the laboratory:
-
Evacuate & Ventilate: Azetidines can be respiratory irritants.[1][2][6][7][8] Clear the immediate area.[1][6][7][9][10][11]
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2] If powder is airborne, use an N95 or P100 respirator.[1]
-
Containment:
-
Decontamination: Clean the surface with a mild soap solution.[1][2] Do not use bleach (hypochlorite), as it can react with the amine to form chloramines [3].[1][2]
Final Disposal Logistics (Incineration)
The only acceptable final destruction method for fluorinated azetidines is High-Temperature Incineration .[1][2]
-
Why? Standard medical waste incinerators often operate at 850°C.[1][2] This is insufficient to reliably break the C-F bond.[1] Incomplete combustion can generate HF (hydrofluoric acid) gas or fluorinated toxic byproducts.[2]
-
Requirement: Ensure your waste contractor utilizes a facility capable of 1,100°C operation with alkaline scrubbing systems to neutralize the HF gas generated during destruction [4].[1]
References
-
Padwa, A. (2004).[1][2] Chemistry of Azetidines. In: Comprehensive Heterocyclic Chemistry III. Elsevier.[1][2] (Explains ring strain and reactivity of azetidines).
-
U.S. EPA. (2020).[1][2] Incineration to Manage PFAS Waste Streams. Technical Brief. Link (Establishes temperature requirements for C-F bond destruction).[2]
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Link
-
European Commission. (2019).[1][2] Best Available Techniques (BAT) Reference Document for Waste Incineration. (Details scrubbing requirements for halogenated waste). Link
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ie [fishersci.ie]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling 3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, immediate safety protocols and logistical plans for handling 3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride. The procedures outlined here are grounded in a comprehensive risk assessment, drawing from data on structurally similar compounds to ensure a robust and self-validating safety framework.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride is not available, a thorough risk assessment can be constructed by analyzing its structural components: the azetidine ring, the fluoro group, and the hydrochloride salt.
-
Azetidine Core: The four-membered azetidine ring is strained and can be susceptible to ring-opening reactions, particularly with strong nucleophiles, acids, or bases.[1]
-
Fluorine Moiety: The carbon-fluorine bond is strong, making many organofluorine compounds highly resistant to degradation and potentially persistent in the environment.[2][3] Metabolism of some fluorinated compounds can also produce toxic byproducts.[3]
-
Hydrochloride Salt: As a hydrochloride salt of an amine, the compound is acidic and highly water-soluble.[4][5] It is corrosive and can cause severe skin and eye irritation upon contact.[4][6]
Based on the SDS for the closely related compound 3-Fluoroazetidine hydrochloride , we must assume 3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride presents the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[7][8]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[7][9]
-
Eye Damage/Irritation: Causes serious eye irritation (Category 2).[5][7][9]
-
Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[5][7]
Hazard Summary Diagram
Caption: Assumed primary hazards based on structural analogs.
Engineering and Administrative Controls: The First Line of Defense
Before personal protective equipment is even considered, exposure must be minimized through robust engineering and administrative controls. This proactive approach is fundamental to laboratory safety.[10]
-
Ventilation: All handling of solid 3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride and its solutions must be conducted in a certified chemical fume hood.[6][10] This is critical to prevent inhalation of airborne particles or vapors.[6] The fume hood sash should be kept as low as possible during manipulations.[10]
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area within the laboratory to prevent cross-contamination.[11]
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all personnel. This SOP should cover every step from material receipt to disposal.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.[4][12]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical.[11] The selection of appropriate PPE is critical and must be based on the potential routes of exposure—inhalation, skin contact, and eye contact.[13]
| Operation/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Lab Use (mg to g) | Chemical splash goggles conforming to NIOSH standards. A face shield is required when there is a significant splash risk.[10][14] | Chemical-resistant nitrile gloves. Inspect for tears or defects before each use.[10][13] Remove and dispose of gloves immediately after handling. | Standard laboratory coat.[13] Closed-toe shoes and full-length pants are mandatory.[6][15] | Not required if all work is performed within a certified chemical fume hood.[6][16] |
| Large-Scale Operations or Spills | Chemical splash goggles and a full-face shield.[4] | Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber). Double-gloving is recommended. | Chemical-resistant apron or full-body suit to prevent any possibility of skin contact.[4][14] | A NIOSH-approved respirator with acid gas cartridges is required if airborne exposure limits may be exceeded or during a large spill cleanup.[4][6] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow minimizes risk and ensures procedural consistency.
Step-by-Step Handling Procedure
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[10] Prepare all necessary equipment.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use a disposable weigh boat to minimize contamination of balances. Keep the primary container tightly sealed when not in use.[17]
-
Post-Handling: After completing the work, decontaminate any equipment used. Wipe down the work surface in the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.[13][15]
Chemical Handling Workflow Diagram
Caption: A systematic workflow for handling the target compound.
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical to mitigating harm.[14]
-
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the fume hood is operational.
-
Contain: For small spills, contain the spill with a non-combustible absorbent material like sand or vermiculite. Do not use paper towels.[1]
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1][14]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[14]
-
-
Exposure Response:
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][7]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][18]
-
Disposal Plan
Proper disposal is a legal and ethical requirement to protect personnel and the environment.[1]
-
Waste Segregation: All waste contaminated with 3-Fluoro-3-(3-phenylpropyl)azetidine hydrochloride, including unused material, contaminated PPE, and spill cleanup debris, must be collected as hazardous waste.[16] Keep this waste stream separate from others to avoid incompatible reactions.[14]
-
Containerization: Use a leak-proof, chemically compatible container (e.g., high-density polyethylene) with a secure, screw-on cap.[1]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include the full chemical name, associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials.[6]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in regular trash.[1][14]
References
- Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023).
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Hydrochloric Acid Safe Handling Guideline. (2013). SLAC National Accelerator Laboratory.
- Best practices for handling chemical reagents to prevent cross-contamination. (2025). Quimivita.
- Standard Operating Procedure: Hydrochloric Acid. (n.d.). University of California, Santa Cruz.
- 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021). Triumvirate Environmental.
- Safety Data Sheet: 3-Fluoroazetidine hydrochloride. (2012). Fisher Scientific.
- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. (n.d.). BenchChem.
- Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals. (n.d.). BenchChem.
- Safety Data Sheet: TCO-amine HCl salt. (2025). Sigma-Aldrich.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride. (2026).
- Personal protective equipment for handling H-Ala-OEt.HCl. (n.d.). BenchChem.
- Safety Data Sheet. (2025). Sigma-Aldrich.
- 3-Fluoroazetidine. (n.d.). PubChem. National Institutes of Health.
- Fluorochemicals: Persistent, Dangerous, Avoidable. (2021). BUND - Friends of the Earth Germany.
- Fluorinated Organic Chemicals: A Review. (n.d.). ResearchGate.
- Safety Data Sheet: 3,3-Difluoroazetidine hydrochloride. (2025). Thermo Fisher Scientific.
- Safety Data Sheet: 3-Fluoroazetidine hydrochloride. (n.d.). Fisher Scientific.
- Chronic Toxicity Summaries: Ammonia. (n.d.). OEHHA.
- Chemical Aspects of Human and Environmental Overload with Fluorine. (2021). ACS Publications.
- Perfluorooctanoic acid. (n.d.). Wikipedia.
- 3-(Fluoromethyl)azetidine hydrochloride. (n.d.). Sigma-Aldrich.
- Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. (2021). Oxford Academic.
- Safety Data Sheet: Azetidine. (2020). Chemos GmbH&Co.KG.
- 3-FLUOROAZETIDINE HYDROCHLORIDE. (2025). ChemicalBook.
- 3-Fluoroazetidine Hydrochloride. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Safety Data Sheet. (2021).
- Safety Data Sheet: Azetidine Hydrochloride. (2024). TCI Chemicals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. 3-Fluoroazetidine Hydrochloride | 617718-46-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 12. triumvirate.com [triumvirate.com]
- 13. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. gz-supplies.com [gz-supplies.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 18. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
